molecular formula C18H17N3O3 B6524037 4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide CAS No. 683232-31-7

4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Cat. No. B6524037
CAS RN: 683232-31-7
M. Wt: 323.3 g/mol
InChI Key: GWJFUFAAFYNRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide, commonly referred to as DMBI, is a novel compound that has been studied for its potential medicinal applications. It is a heterocyclic compound containing an isoindole ring and a benzamide group. DMBI has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. In addition, DMBI has been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections.

Scientific Research Applications

DMBI has been studied extensively in the scientific literature. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. In addition, DMBI has been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections. DMBI has also been studied for its potential use as an antifungal agent, and for its potential to inhibit the growth of certain cancer cells. In addition, DMBI has been studied for its potential to inhibit the growth of certain bacteria, and for its potential to reduce the toxicity of certain drugs.

Mechanism of Action

The exact mechanism of action of DMBI is not yet fully understood. However, it is believed that DMBI works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been found to reduce inflammation, which is the primary cause of many diseases. In addition, DMBI has been found to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
DMBI has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the regulation of inflammatory responses. In addition, DMBI has been found to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammatory responses. DMBI has also been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

The major advantage of using DMBI in laboratory experiments is that it is a relatively inexpensive compound, and can be easily synthesized in the laboratory. In addition, DMBI has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. This makes it a valuable compound for studying the effects of these activities on various biological systems. However, one limitation of using DMBI in laboratory experiments is that it is a relatively new compound, and the exact mechanism of action is still not fully understood.

Future Directions

There are a number of potential future directions for the study of DMBI. First, further research is needed to better understand the exact mechanism of action of DMBI, and to identify additional biological activities. Second, more research is needed to identify the optimal dosage and administration of DMBI for various therapeutic applications. Third, further research is needed to identify potential interactions between DMBI and other drugs. Finally, further research is needed to determine the long-term safety and efficacy of DMBI in clinical trials.

Synthesis Methods

DMBI can be synthesized through a variety of methods. The most common method is the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a base. This reaction results in the formation of the desired product, DMBI. Other methods of synthesis include the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a catalyst, and the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a reducing agent.

properties

IUPAC Name

4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-20(2)12-9-7-11(8-10-12)16(22)19-14-6-4-5-13-15(14)18(24)21(3)17(13)23/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJFUFAAFYNRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.